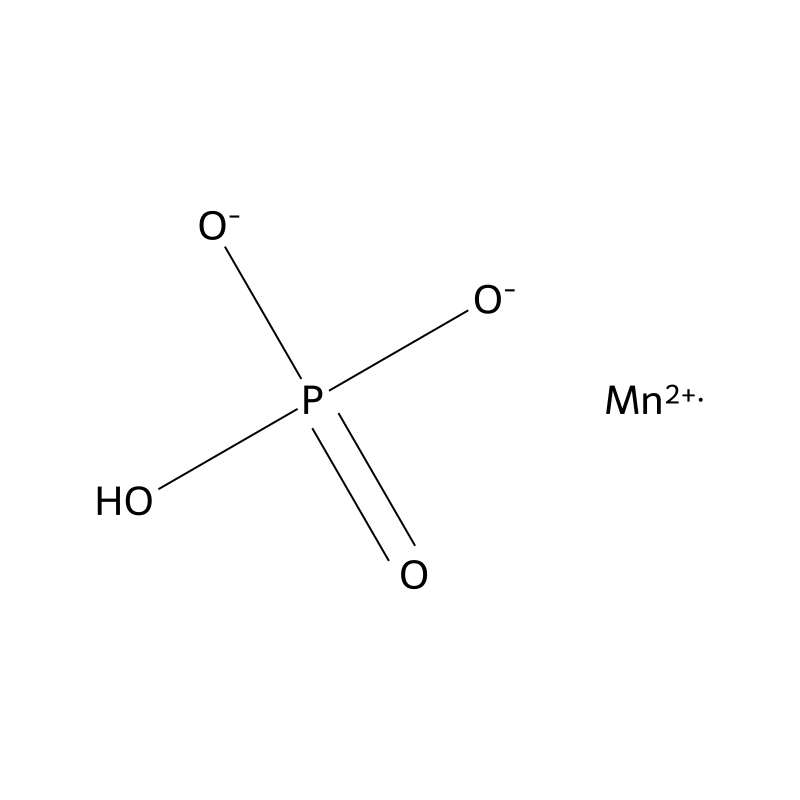

Manganese hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science: Manganese Hydrogen Phosphate for Functional Materials

- Manganese hydrogen phosphate possesses unique structural properties that make it interesting for material science research.

- Scientists are investigating its potential use in the development of functional materials like nonlinear optical (NLO) materials []. NLO materials exhibit properties that can be exploited in the field of photonics for applications such as frequency conversion and optical signal processing [].

Chemistry: Manganese Hydrogen Phosphate as a Precursor

Manganese hydrogen phosphate, also known as manganous dihydrogen phosphate, is a chemical compound with the formula . It appears as white to off-white or reddish crystals and is soluble in water, forming an acidic solution. The compound is hygroscopic, meaning it readily absorbs moisture from the environment, and it can dehydrate at temperatures above 100 °C. Its CAS number is 18718-07-5, and it has various synonyms including manganese(II) phosphate monobasic tetrahydrate and manganese bis(dihydrogen phosphate) .

- Hydrolysis Reaction:

- Dehydration Reaction:

At elevated temperatures, manganese hydrogen phosphate dehydrates to form anhydrous manganese phosphate:

Several methods are employed to synthesize manganese hydrogen phosphate:

- Manganese Carbonate Method:

Phosphoric acid is reacted with manganese carbonate in a controlled environment to produce manganese hydrogen phosphate. This method involves mixing the reactants, removing impurities, and crystallizing the product . - Hydrothermal Synthesis:

A single-pot hydrothermal method can be used to create manganese phosphate microrods on substrates like stainless steel, which is beneficial for applications in energy storage . - Controlled Double-Jet Precipitation:

This technique involves the controlled mixing of manganese salts with phosphoric acid in an aqueous solution to precipitate manganese hydrogen phosphate hydrate .

Manganese hydrogen phosphate has diverse applications:

- Corrosion Inhibitor: It is widely used as a phosphating agent for iron and steel surfaces to prevent rusting.

- Lubrication: The compound serves as a protective layer in various industrial applications, including machinery and defense equipment.

- Electrochemical Devices: It has potential uses in supercapacitors due to its electrochemical properties .

Research indicates that manganese hydrogen phosphate interacts with various substrates and materials in electrochemical systems. Its performance in supercapacitors has been studied extensively, revealing its ability to enhance charge storage capacity when combined with conductive materials like graphene . Additionally, studies on its interaction with biological systems highlight both beneficial roles in trace amounts and potential toxicity at higher concentrations.

Manganese hydrogen phosphate shares similarities with other manganese phosphates but exhibits unique characteristics that distinguish it:

Manganese hydrogen phosphate's unique properties include its specific solubility profile and its role as a corrosion inhibitor, making it particularly valuable in industrial applications .